
4-Chloro-2-ethynyl-1-isobutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethynyl-1-isobutoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom at the 4-position, an ethynyl group at the 2-position, and an isobutoxy group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. In this process, the benzene ring undergoes substitution reactions where the chlorine, ethynyl, and isobutoxy groups are introduced sequentially.
Chlorination: The benzene ring is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 4-position.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the chlorinated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
4-Chloro-2-ethynyl-1-isobutoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
科学的研究の応用
4-Chloro-2-ethynyl-1-isobutoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-ethynyl-1-isobutoxybenzene depends on the specific application and the target system
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl and isobutoxy groups influence the reactivity and selectivity of the compound.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrogen Bonding: The isobutoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and interactions with biological targets.
類似化合物との比較
4-Chloro-2-ethynyl-1-isobutoxybenzene can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-2-ethynyl-1-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group. The isobutoxy group provides different steric and electronic effects.
4-Chloro-2-ethynyl-1-ethoxybenzene: Similar structure but with an ethoxy group. The isobutoxy group has a larger alkyl chain, influencing the compound’s properties.
4-Chloro-2-ethynyl-1-propoxybenzene: Similar structure but with a propoxy group. The isobutoxy group has a branched structure, providing different steric effects.
The unique combination of the chlorine, ethynyl, and isobutoxy groups in this compound makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C12H13ClO |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
4-chloro-2-ethynyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChIキー |
AXEZECFWCHTOAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




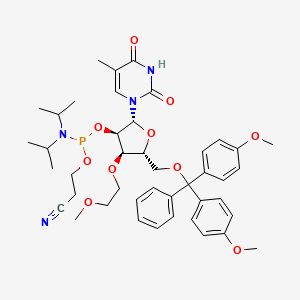
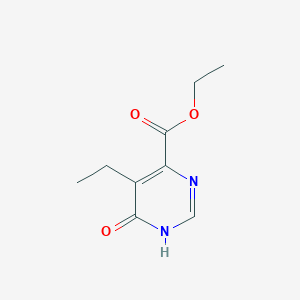
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
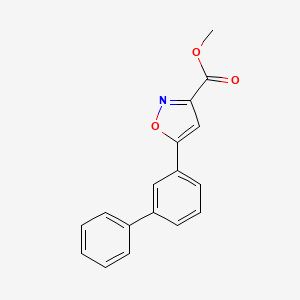
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
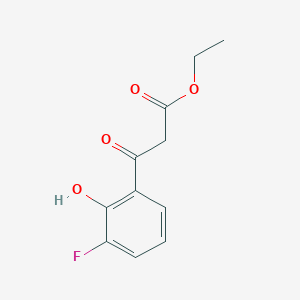

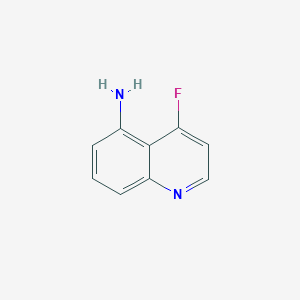
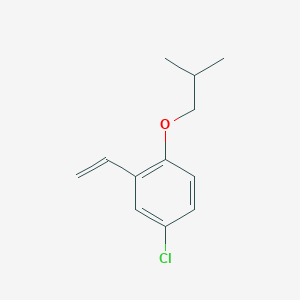
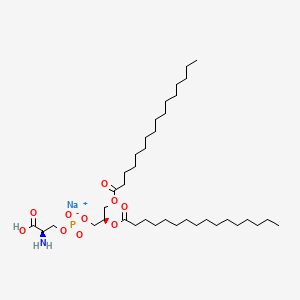
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
